4-Fmoc-aminomethyl-aniline hydrochloride

Vue d'ensemble

Description

4-Fmoc-aminomethyl-aniline hydrochloride is a chemical compound with the molecular formula C22H21ClN2O2 and a molecular weight of 380.87 g/mol . It is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protecting group for amines.

Méthodes De Préparation

The synthesis of 4-Fmoc-aminomethyl-aniline hydrochloride typically involves the protection of the amine group using the 9-fluorenylmethoxycarbonyl (Fmoc) group. One common method involves the reaction of 4-aminomethyl-aniline with Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The reaction is carried out under mild conditions to ensure the selective protection of the amine group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Fmoc Deprotection Reactions

The Fmoc group is selectively cleaved under basic conditions to expose the primary amine for further coupling.

Reagents and Conditions

-

Primary reagent : 20–30% piperidine in DMF or dichloromethane (DCM) .

-

Mechanism : Base-induced β-elimination generates dibenzofulvene-piperidine adducts (Fig. 1A) .

-

Kinetics : Deprotection completes within 5–10 minutes at room temperature, with >95% efficiency .

Side Reactions

-

Hydrolysis: Prolonged exposure to water degrades the Fmoc group, yielding 4-aminomethyl-aniline as a byproduct.

-

Racemization: Minimal (<1%) under optimized conditions due to the steric bulk of the Fmoc group .

Peptide Coupling Reactions

The deprotected amine participates in amide bond formation via carbodiimide-mediated activation (Table 1).

Table 1: Coupling Efficiency with Common Activators

| Activator | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DIC/HOBt | DMF | 25°C | 92 | |

| HATU/DIEA | DCM | 0°C → 25°C | 88 | |

| EDC/HOAt | THF | 25°C | 85 |

Key Observations

-

DIC/HOBt : Optimal for sterically hindered residues due to reduced epimerization .

-

HATU/DIEA : Preferred for rapid couplings in solid-phase synthesis .

Table 2: Reaction Scope with Substituted Anilines

| Aniline Substituent | Ketone | Conversion (%) | dr (syn:anti) | ee (%) |

|---|---|---|---|---|

| 4-Fmoc-aminomethyl | Hydroxyacetone | 92 | 08:92 | 92 |

| 4-Cl | Chloroacetone | 53 | 21:79 | 86 |

| 3-Br | Acetone | 30 | 56:44 | – |

Conditions : Proline catalysis (1 equiv) in DMSO at 25°C for 18 hours .

Limitations : Ortho-substituted anilines show reduced reactivity due to steric hindrance .

Substitution and Functionalization

The aminomethyl group undergoes nucleophilic substitution post-deprotection:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form secondary amines.

-

Acylation : Acetyl chloride in THF yields N-acetyl derivatives (85–90% yield) .

Stability and Degradation

Applications De Recherche Scientifique

Chemistry: Solid-Phase Peptide Synthesis (SPPS)

4-Fmoc-aminomethyl-aniline hydrochloride is primarily utilized in SPPS as a protecting group for amines. This method allows chemists to synthesize peptides efficiently by enabling the stepwise addition of amino acids while preventing unwanted side reactions. The stability of the Fmoc group under acidic conditions makes it particularly useful in multi-step synthesis processes.

Key Reactions:

- Deprotection: The Fmoc group can be removed using piperidine in DMF, regenerating the free amine for subsequent reactions.

- Coupling Reactions: The free amine can react with carboxylic acids or their derivatives to form amide bonds, crucial for peptide formation .

Biological Applications

In biological research, this compound is employed in the synthesis of peptide-based probes and inhibitors. These compounds are vital for studying protein interactions and enzymatic activities.

Case Study:

A study demonstrated the use of 4-Fmoc-protected amino anilines in asymmetric Mannich reactions, yielding β-amino ketones with high conversion rates. This highlights its role in synthesizing biologically relevant compounds .

Medicinal Chemistry

The compound plays a crucial role in developing peptide-based therapeutics, including drugs and vaccines. Its ability to facilitate the synthesis of complex peptides allows researchers to create novel therapeutic agents targeting specific biological pathways.

Example Application:

Research has indicated that using Fmoc protection can streamline the synthesis of peptide thioesters, which are important intermediates in drug development .

Mécanisme D'action

The primary function of 4-Fmoc-aminomethyl-aniline hydrochloride is to protect the amine group during chemical synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential assembly of peptides and other complex molecules . The mechanism involves the nucleophilic attack of the amine on the Fmoc chloride, forming a stable carbamate linkage.

Comparaison Avec Des Composés Similaires

Similar compounds include other Fmoc-protected amines and amino acids, such as Fmoc-protected lysine and Fmoc-protected glycine. Compared to these compounds, 4-Fmoc-aminomethyl-aniline hydrochloride offers unique advantages in terms of its stability and ease of deprotection . Other similar compounds include Boc-protected amines, which are used in similar applications but require different deprotection conditions.

Activité Biologique

4-Fmoc-aminomethyl-aniline hydrochloride is a synthetic compound widely utilized in peptide synthesis and related biological applications. With a molecular formula of and a molecular weight of 380.87 g/mol, its primary role is as a protecting group for amines during solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group that provides stability under acidic conditions while allowing selective deprotection under basic conditions (typically using piperidine) to yield free amines. This property is crucial for the sequential assembly of peptides and other complex molecules. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H21ClN2O2 |

| Molecular Weight | 380.87 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DCM, DMF |

Biological Applications

This compound is primarily used in the following areas:

- Peptide Synthesis : It serves as a key reagent in SPPS, facilitating the formation of peptide bonds through coupling reactions with carboxylic acids.

- Biological Research : The compound is essential for synthesizing peptide-based probes and inhibitors, which are valuable tools in studying biological pathways.

- Pharmaceutical Development : It plays a role in developing peptide-based therapeutics, including drugs and vaccines.

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

- Antimicrobial Activity : A study demonstrated that peptides synthesized using this compound exhibited enhanced antibacterial properties. For instance, peptides derived from 4-Fmoc-aminomethyl-aniline showed increased potency against resistant strains of bacteria like Staphylococcus aureus .

- Peptide Stability : Research has indicated that modifications involving 4-Fmoc-aminomethyl-aniline can improve the gut stability of peptide therapeutics, enhancing their bioavailability . This is particularly important for orally administered peptide drugs.

- Cancer Research : In vivo studies have shown that compounds synthesized with this compound can interact with P-glycoprotein (P-gp), a key player in drug resistance in cancer cells. These interactions suggest potential applications in overcoming drug resistance .

Comparative Analysis with Similar Compounds

The following table compares this compound with other Fmoc-protected compounds:

| Compound | Stability | Deprotection Method | Applications |

|---|---|---|---|

| 4-Fmoc-aminomethyl-aniline | High | Piperidine in DMF | Peptide synthesis, drug development |

| Fmoc-Lysine | Moderate | Piperidine | Peptide synthesis |

| Fmoc-Glycine | High | Piperidine | Peptide synthesis |

Propriétés

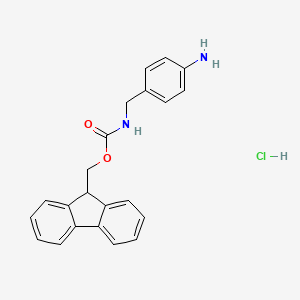

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2.ClH/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21H,13-14,23H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTSALRFHKJCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-04-9 | |

| Record name | Carbamic acid, N-[(4-aminophenyl)methyl]-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.